![molecular formula C11H16O4 B13547280 Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate](/img/structure/B13547280.png)
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate is an organic compound with a unique structure that combines a cyclopropane ring with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with cyclohexanone derivatives under specific conditions. One common method includes the oxidation of cyclopropane with hydrogen peroxide to form cyclopropane-1-hydroxyperoxide, which then reacts with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using cyclopropane and hydrogen peroxide, followed by purification processes to isolate the final product. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized cyclopropane derivatives, while reduction may produce more reduced forms.
Scientific Research Applications
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxycyclopropane-1-carboxylate: Shares a similar cyclopropane structure but lacks the cyclohexyl group.
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring with a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate, often referred to as HOCPA, is a cyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate has the molecular formula C10H14O4 and a molecular weight of approximately 198.2 g/mol. The compound features a cyclopropane ring and a cyclohexane moiety with hydroxyl and carbonyl functional groups, which contribute to its reactivity and biological activity.
Key Properties:
- Molecular Formula: C10H14O4
- Molecular Weight: 198.2 g/mol
- CAS Number: [Not specified in the results]
Biological Activity
Research indicates that HOCPA exhibits a range of biological activities, primarily through its interaction with various enzymes and biological pathways.
Enzyme Inhibition
One of the significant biological activities of HOCPA is its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics when administered alongside other medications, potentially enhancing or diminishing their effects. Further studies are necessary to explore the full spectrum of its interactions with biological targets.
Antimicrobial Activity
While specific studies on HOCPA's antimicrobial properties were not detailed in the search results, compounds with similar structures have shown notable antifungal and antibacterial activities. For example, various derivatives of cyclopropane carboxylic acids have been reported to possess significant antimicrobial properties .
Synthesis Methods
The synthesis of Methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate can be achieved through several methods that leverage its unique functional groups. The following table summarizes some common synthetic routes:
Synthesis Method | Description |
---|---|
Base-Catalyzed Reaction | Utilizes strong bases to facilitate the formation of the cyclopropane ring from precursors. |
Acid-Catalyzed Esterification | Involves the reaction of hydroxyl groups with carboxylic acids to form esters. |
Cyclization Reactions | Employs specific reagents to promote the cyclization of linear precursors into cyclic structures. |
Case Studies and Research Findings
Several research studies have focused on the biological activities of structurally related compounds, providing insights into potential applications for HOCPA.
- Cytochrome P450 Inhibition : Studies have demonstrated that compounds similar to HOCPA can significantly inhibit cytochrome P450 enzymes, suggesting potential interactions that could affect drug metabolism.
- Antifungal Activity : Research involving related cyclic compounds has shown promising antifungal activity against various strains, indicating that HOCPA may also exhibit similar properties .
- Medicinal Chemistry Applications : Due to its unique structure, HOCPA is being explored as an intermediate in the synthesis of β-lactam antibiotics, which are vital in treating bacterial infections.
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-15-9(13)10(6-7-10)11(14)4-2-8(12)3-5-11/h14H,2-7H2,1H3 |
InChI Key |
JBOFCELGVHRPBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2(CCC(=O)CC2)O |
Origin of Product |
United States |
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